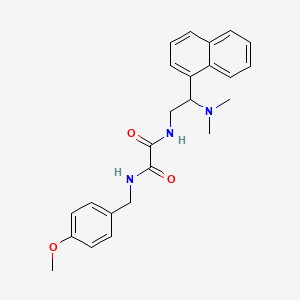

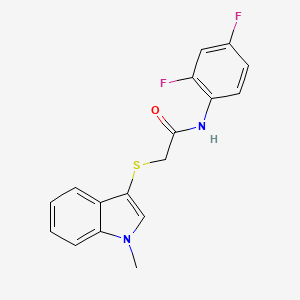

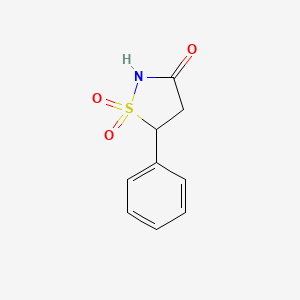

2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazole is a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

1,3,4-Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Chemical Reactions Analysis

The ring opening of 4- (2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined by various spectroscopic techniques, such as IR and NMR .

Aplicaciones Científicas De Investigación

Urease Inhibition and Therapeutic Potential

A study involved the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, including structures related to 2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide. These compounds exhibited potent in vitro inhibitory potential against the urease enzyme, suggesting their value in drug design programs targeting conditions where urease activity is a concern. The compounds showed competitive inhibition of the enzyme, indicating potential therapeutic applications (Nazir et al., 2018).

Anticancer Activity

Another application involves derivatives of the 1,3,4-thiadiazole structure, which have shown significant anticancer activity. Specifically, a series of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety were synthesized and evaluated for their anticancer properties. These compounds, related to 2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, demonstrated potent activity against cancer cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).

Antihypertensive Properties

Research on some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which share a similar chemical backbone with the compound , has revealed their potential as antihypertensive agents. These compounds exhibited a direct relaxant effect on vascular smooth muscle, offering insights into their mechanism of action and potential application in managing hypertension (Turner et al., 1988).

Glutaminase Inhibition

The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), structurally related to 2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, has been studied for its role as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition is of interest in the therapeutic targeting of cancer, where glutamine metabolism plays a critical role. The study identified analogs of BPTES with similar potency and better drug-like properties (Shukla et al., 2012).

Anti-inflammatory and Analgesic Agents

Compounds incorporating the 1,3,4-thiadiazole structure have also been designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. These studies highlight the potential of such derivatives in developing new therapeutic agents for treating inflammation and pain (Shkair et al., 2016).

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives, which include 2-ethyl-n-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets .

Biochemical Pathways

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities .

Pharmacokinetics

It is known that thiadiazole derivatives have relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiadiazole derivatives can display anticancer activities in various in vitro and in vivo models .

Action Environment

It is known that thiadiazole derivatives can cross cellular membranes, which suggests that they may be influenced by the cellular environment .

Safety and Hazards

Direcciones Futuras

The current work aims to design and synthesis a new series of isatin derivatives and greatly enhances their cytotoxic activity . The derivatives 3- ((bromophenyl) imino)-1- (morpholino (pyridine) methyl) indolin-2-one, 2- ((oxoindoline) amino) benzoic acid, 3- (thiazolo-imino) indolinone, ethyl-2- ((oxoin … .

Propiedades

IUPAC Name |

2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-3-10(4-2)12(18)15-14-17-16-13(19-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYKHSYMJSCNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)

![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)

![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)